Dihydrogen triphosphate
Description
Fundamental Concepts of Inorganic Polyphosphates
Inorganic polyphosphates are linear or cyclic polymers comprised of tetrahedral phosphate (B84403) (PO₄) units linked by sharing oxygen atoms. wikipedia.org These compounds are found in biological systems and have various industrial applications. wikipedia.orgresearchgate.net The chains are formed by condensation reactions and can range from a few to several hundred or even thousands of phosphate residues. researchgate.netacs.org
The structure of phosphate anions can be organized hierarchically based on their degree of polymerization. This organization starts with the simplest unit and progresses to more complex structures.
Orthophosphate ([PO₄]³⁻): This is the fundamental monomer unit, a single tetrahedron. researchgate.net
Pyrophosphate ([P₂O₇]⁴⁻): A dimer formed by two phosphate tetrahedra sharing a single oxygen atom. wikipedia.org
Triphosphate ([P₃O₁₀]⁵⁻): A linear trimer consisting of three phosphate tetrahedra linked together. wikipedia.org
Higher Polyphosphates and Metaphosphates: Longer linear chains are known as polyphosphates. Cyclic structures, known as metaphosphates, are also possible, where each tetrahedron shares two vertices with adjacent units. wikipedia.orgwikipedia.org
More complex arrangements can lead to branched or cross-linked polymers, and under certain conditions, sheet-like structures can form. wikipedia.orgarizona.edu The dimensionality and stability of these structures are often influenced by the presence of cations and hydrogen bonding. arizona.eduacs.org
Table 1: Hierarchy of Linear Phosphate Anions
| Name | Formula | Description | Structural Units |
|---|---|---|---|
| Orthophosphate | [PO₄]³⁻ | Monomer | 1 |
| Pyrophosphate | [P₂O₇]⁴⁻ | Dimer | 2 |
| Triphosphate | [P₃O₁₀]⁵⁻ | Trimer | 3 |
| Polyphosphate | [PₙO₃ₙ₊₁]⁽ⁿ⁺²⁾⁻ | Linear Polymer | n > 3 |
Polyphosphate anions are weak bases and can accept protons (H⁺) from a solution, leading to various protonation states. wikipedia.org The triphosphate anion ([P₃O₁₀]⁵⁻) can undergo successive protonation steps, forming species such as hydrogen triphosphate ([HP₃O₁₀]⁴⁻) and dihydrogen triphosphate ([H₂P₃O₁₀]³⁻).
The specific species present in an aqueous solution is dependent on the pH. wikipedia.org The equilibria are governed by dissociation constants (pKa values). For instance, in the well-studied analogue adenosine (B11128) triphosphate (ATP), the terminal phosphate group has a pKa value of approximately 6.5 to 7. wikipedia.orgresearchgate.net This indicates that at a neutral pH of 7, the triphosphate moiety exists as a mixture of protonated and deprotonated forms. wikipedia.org this compound is a significant species in moderately acidic conditions.
The general equilibria can be represented as: H₃PO₄ ⇌ [H₂PO₄]⁻ + H⁺ (pKa₁ ≈ 2.14) [H₂PO₄]⁻ ⇌ [HPO₄]²⁻ + H⁺ (pKa₂ ≈ 7.20) [HPO₄]²⁻ ⇌ [PO₄]³⁻ + H⁺ (pKa₃ ≈ 12.37) wikipedia.org
For triphosphate, the relevant equilibria are: [H₂P₃O₁₀]³⁻ ⇌ [HP₃O₁₀]⁴⁻ + H⁺ [HP₃O₁₀]⁴⁻ ⇌ [P₃O₁₀]⁵⁻ + H⁺
Table 2: Predominant Triphosphate Species at Various pH Ranges
| pH Range | Predominant Species | Net Charge |
|---|---|---|
| Strongly Acidic (pH < 2) | H₅P₃O₁₀ / H₄P₃O₁₀⁻ | 0 / -1 |
| Acidic (pH ~2-6) | H₃P₃O₁₀²⁻ / H₂P₃O₁₀³⁻ | -2 / -3 |
| Near Neutral (pH ~6-9) | HP₃O₁₀⁴⁻ | -4 |
| Alkaline (pH > 9) | P₃O₁₀⁵⁻ | -5 |
Note: This table is illustrative, based on the general behavior of polyphosphates. Exact pH ranges can vary.
Hierarchical Organization of Phosphate Anions
Academic Context and Scope of this compound Research
Research into this compound and its derivatives is primarily situated within the fields of inorganic synthesis, material science, and computational chemistry. The focus is on creating novel materials with specific properties and understanding the fundamental interactions that govern their structure and function.
This compound is often synthesized and studied in the form of its inorganic salts, which have shown utility in various applications.
Aluminum Dihydrogen Tripolyphosphate (AlH₂(P₃O₁₀)): This compound is prepared by calcining an intermediate aluminum acid phosphate at temperatures between 250-350°C. google.com It has been investigated for its properties as a corrosion-inhibiting pigment, with studies showing that high-dose gamma irradiation can improve its performance in protecting steel surfaces.
Manganese(III) this compound Dihydrate (H₂MnP₃O₁₀·2H₂O): This layered acid phosphate has been synthesized and characterized, contributing to the understanding of transition metal phosphate chemistry. acs.org
Vanadium(III) and Oxo-Vanadium(IV) Dihydrogen Phosphates: Vanadium(III) this compound has been identified as an intermediate in the thermal decomposition of V(H₂PO₄)₃. researchgate.net Furthermore, a layered oxo-vanadium(IV) dihydrogen phosphate, {VO(H₂PO₄)₂}ₙ, has been synthesized hydrothermally. acs.org This material exhibits interesting magnetic properties and acts as a heterogeneous catalyst for the epoxidation of alkenes. acs.org
Table 3: Research Findings on this compound Compounds
| Compound | Synthesis Method | Key Research Finding/Application | Reference |
|---|---|---|---|
| Aluminum Dihydrogen Tripolyphosphate | Calcination of aluminum acid phosphate | Corrosion inhibition on steel; properties enhanced by gamma irradiation. | google.com |
| Manganese(III) this compound Dihydrate | Not specified | Characterized as a layered acid phosphate structure. | acs.org |
| Oxo-Vanadium(IV) Dihydrogen Phosphate | Hydrothermal synthesis | Acts as a heterogeneous catalyst for epoxidation; exhibits 2D antiferromagnetic properties. | acs.org |
The structure and behavior of polyphosphate systems are governed by a complex interplay of non-covalent interactions. Theoretical and computational studies are crucial for elucidating these forces.
Hydrogen Bonding: Hydrogen bonds are paramount in polyphosphate chemistry. Surprisingly strong hydrogen bonds can form between dihydrogen phosphate anions, sufficient to overcome the electrostatic repulsion of their negative charges and lead to the formation of clusters even in dilute solutions. news-medical.net These interactions are critical in the formation of chain-like or layered architectures in crystalline solids. iucr.org
Electrostatic and Ionic Interactions: As highly anionic polymers, polyphosphates readily engage in strong electrostatic interactions with cations. ashpublications.orgportlandpress.com These interactions are fundamental to neutralizing charge and directing the assembly of complex supramolecular structures. acs.org The binding of metal ions can significantly alter the conformation and reactivity of the phosphate chain. wikipedia.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to model the geometry, charge distribution, and interaction energies within polyphosphate systems. researchgate.netrsc.org These studies help interpret experimental data and provide insight into reaction mechanisms, such as the catalytic role of the dihydrogen phosphate ion in proton relay processes. mdpi.com Theoretical calculations of electrical properties also suggest that materials like graphene can interact with phosphate ions, indicating potential for sensor applications. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O10P3-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dihydrogen Triphosphate Compounds
Inorganic Synthesis of Metal Dihydrogen Triphosphates
The preparation of inorganic metal dihydrogen triphosphates typically involves precursor-based routes where reaction conditions are carefully controlled to yield the desired crystalline product. These methods often utilize high temperatures and specific stoichiometric ratios of reactants.
A primary method for synthesizing metal dihydrogen triphosphates involves the direct reaction of phosphoric acid with various metallic species. The specific precursor can range from metal hydroxides to the elemental metals themselves. For instance, new trivalent metal dihydrogen phosphates like Titanium(III) dihydrogen phosphate (B84403), Ti(H2PO4)3, and Vanadium(III) dihydrogen phosphate, V(H2PO4)3, have been synthesized by reacting metallic titanium and metallic vanadium, respectively, with phosphoric acid within specific temperature ranges. researchgate.netresearchgate.net In the case of V(H2PO4)3, the reaction is conducted between 333-393 K. researchgate.net
Similarly, aluminum dihydrogen tripolyphosphate is prepared by reacting aluminum hydroxide (B78521), Al(OH)3, with an aqueous solution of phosphoric acid (H3PO4). google.comgoogle.com This initial reaction is typically carried out at temperatures between 75°C and 100°C for a duration of 0.5 to 3 hours, resulting in an intermediate, aluminum acid phosphate. google.comgoogle.com
| Target Compound | Metallic Precursor | Phosphorus Source | Reaction Temperature | Reference |
|---|---|---|---|---|
| Aluminum Dihydrogen Tripolyphosphate (AlH2P3O10) | Aluminum Hydroxide (Al(OH)3) | Phosphoric Acid (H3PO4) | 75-100 °C | google.comgoogle.com |
| Vanadium(III) Dihydrogen Phosphate (V(H2PO4)3) | Metallic Vanadium (V) | Phosphoric Acid (H3PO4) | 333-393 K (60-120 °C) | researchgate.net |
| Titanium(III) Dihydrogen Phosphate (Ti(H2PO4)3) | Metallic Titanium (Ti) | Phosphoric Acid (H3PO4) | 350-370 K (77-97 °C) | researchgate.net |
Following the initial reaction in solution, a crucial step in the synthesis of many metal dihydrogen triphosphates is a solid-state thermal process. This typically involves the calcination (high-temperature heating) of the intermediate product to induce dehydration and condensation, forming the final anhydrous tripolyphosphate structure.
For the synthesis of anhydrous aluminum dihydrogen tripolyphosphate, the intermediate aluminum acid phosphate is calcined at temperatures ranging from 250°C to 350°C for 1 to 4 hours. google.comgoogle.com This thermal treatment drives off water and promotes the condensation of phosphate units to form the tripolyphosphate chain. google.com Research has also shown that Vanadium(III) dihydrogen triphosphate (VH2P3O10) can be formed as an intermediate product during the thermal decomposition of V(H2PO4)3. researchgate.net The thermal evolution of aluminophosphate solutions heat-treated at various temperatures, such as 500°C and 700°C, is a subject of study to understand the formation of the final phosphate ceramic nature. researchgate.net
The properties and purity of the final metal this compound product are highly dependent on the precise control of reaction parameters, with stoichiometry being a key factor.
In the industrial preparation of aluminum dihydrogen tripolyphosphate, the molar ratio of phosphorus to aluminum (P/Al) is a critical parameter that must be carefully controlled. google.comgoogle.com The synthesis is designed to operate with a P/Al molar ratio within the specific range of 1.7:1 to 3.5:1. google.comgoogle.com This optimization is essential for improving the conversion rate and ensuring the formation of a high-purity product. google.com Deviations from the optimal stoichiometric range can lead to the formation of undesired phosphate species and a lower yield of aluminum dihydrogen tripolyphosphate. The study of different P/Al molar ratios, such as 3, 3.2, and 3.5, helps in determining the impact of excess phosphorus pentoxide on the final product. researchgate.net
| Parameter | Value/Range | Purpose | Reference |
|---|---|---|---|
| P/Al Molar Ratio | (1.7 - 3.5) : 1 | Control product purity and conversion rate | google.comgoogle.com |
| H3PO4 Concentration | < 85% | Reaction medium | google.com |
| Initial Reaction Temperature | 75 - 100 °C | Formation of intermediate acid aluminum phosphate | google.com |
| Initial Reaction Time | 0.5 - 3 hours | Completion of intermediate formation | google.com |
| Calcination Temperature | 250 - 350 °C | Dehydration and condensation to anhydrous product | google.com |
| Calcination Time | 1 - 4 hours | Ensures complete conversion to tripolyphosphate | google.com |
Reaction of Phosphoric Acid with Metallic Species
Control of Stoichiometry and Reaction Parameters
Chemical Oligophosphorylation for Triphosphate Analogues
Beyond the synthesis of simple inorganic salts, chemical oligophosphorylation methods are employed to create more complex triphosphate analogues, particularly those of biological interest like nucleoside triphosphates. nih.govacs.org These methods involve the stepwise addition of phosphate groups or the coupling of a substrate with a triphosphate source. nih.gov
One established approach involves the activation of a monophosphate or diphosphate (B83284), followed by reaction with a nucleophile to form the triphosphate linkage. nih.gov For instance, the synthesis of triphosphates can be achieved by coupling an organic substrate with a triphosphate source, diphosphorylating a monophosphate, or monophosphorylating a diphosphate. nih.gov A common strategy for synthesizing 5'-triphosphate oligonucleotides uses solid-phase phosphoramidite (B1245037) synthesis to build the nucleic acid chain, which is then triphosphorylated at the 5' end using a reagent like bis(tri-n-butylammonium) dihydrogen pyrophosphate. synoligo.com
Another route proceeds through the formation of cyclic trimetaphosphate (TriMP) intermediates. nih.gov Activation of a triphosphate substrate can lead to an intramolecular dehydration to form a substituted TriMP derivative. nih.gov This reactive intermediate can then be ring-opened by a nucleophile, such as hydroxide, to yield the final linear triphosphate derivative. mit.edu Reagents like N,N′-dicyclohexylcarbodiimide (DCC) can be used to activate nucleoside 5'-triphosphates, which then form a cyclic nucleoside 5'-trimetaphosphate intermediate. mdpi.com
Nucleophilic and Electrophilic Activation Strategies
The synthesis of a triphosphate chain inherently involves the formation of two phosphoanhydride bonds (P-O-P). This is achieved through reactions that pair a nucleophilic phosphorus species with an electrophilic one. umich.edu The core principle is to activate a phosphate or phosphonate (B1237965) group to make it a potent electrophile, susceptible to attack by a nucleophilic phosphate, such as a monophosphate or diphosphate. libretexts.orglibretexts.org
This activation increases the partial positive charge on the phosphorus atom, enhancing its electrophilicity. libretexts.org The subsequent nucleophilic attack typically proceeds in a manner similar to an Sₙ2 reaction, involving a backside attack on the electrophilic phosphorus center. This leads to a trigonal bipyramidal transition state before the leaving group is expelled. libretexts.orglibretexts.org An alternative, stepwise "addition-elimination" mechanism, which proceeds through a stable pentavalent intermediate, has also been proposed. libretexts.org
Phosphorylation of Monophosphate and Diphosphate Substrates
A primary route to triphosphates is the phosphorylation of a diphosphate substrate. nih.gov In this approach, a nucleoside diphosphate (NDP), for example, acts as the nucleophile, attacking a source of an electrophilic phosphate group.
Conversely, a triphosphate can be formed by the diphosphorylation of a monophosphate. nih.gov This involves activating a nucleoside monophosphate (NMP) to create an electrophilic center, which is then attacked by a pyrophosphate nucleophile. nih.gov This latter strategy is one of the most common methods for synthesizing nucleoside triphosphates and their analogs. nih.gov
Historically, the Moffatt-Khorana synthesis was a landmark method. It involved activating a nucleoside monophosphate (NMP) with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form a reactive intermediate that could then be coupled with inorganic phosphate to yield a diphosphate, and subsequently a triphosphate. mdpi.com
In enzymatic synthesis, specific kinases are responsible for these phosphorylation steps. For instance, nucleoside diphosphate (NDP) kinase catalyzes the phosphorylation of NDPs to NTPs, while adenylate kinase and UMP-CMP kinase handle the conversion of NMPs to NDPs. mdpi.comacs.org
Utilizing Activating Agents in Chemical Synthesis
Chemical synthesis of triphosphates relies heavily on activating agents to render the phosphorus centers sufficiently electrophilic for bond formation. mdpi.com These agents react with a phosphate group to create a good leaving group, thereby facilitating the nucleophilic attack by another phosphate species.
Common strategies include:
The Ludwig-Eckstein Reaction : This efficient, one-pot synthesis starts from a nucleoside and uses phosphoryl chloride (POCl₃) or a similar agent like 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to generate a reactive intermediate. This intermediate then reacts with pyrophosphate to form the triphosphate. nih.govoup.com This method is widely used for preparing various natural and modified NTPs. oup.com
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate monophosphates. wikipedia.orgnih.gov They react with the phosphate to form a highly reactive phosphoro(di)imidate intermediate.
Imidazolides : The activation of NMPs with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) creates a reactive phosphorimidazolide. nih.gov This intermediate is a potent electrophile that readily couples with pyrophosphate. nih.gov Variations of this method, such as using N-methylimidazole with trifluoroacetic anhydride (B1165640), have been shown to be effective and rapid. acs.org
Phosphoramidate (B1195095) Approach : Another versatile method involves the creation of a phosphoramidate intermediate from an NMP. mdpi.com This intermediate can be activated, for example through hydrogenolysis, to form a highly reactive zwitterion that couples efficiently with pyrophosphate to yield the desired triphosphate. acs.org
Below is a table summarizing key activating agents and their roles in triphosphate synthesis.
| Activating Agent | Intermediate Formed | Application/Method | Key Features |
| Phosphoryl chloride (POCl₃) | Nucleoside dichlorophosphate | Yoshikawa-Ludwig method | One-pot synthesis from unprotected nucleosides. mdpi.commdpi.com |
| 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Cyclic phosphite (B83602) intermediate | Ludwig-Eckstein method | Efficient one-pot synthesis for NTPs and their analogs. oup.com |
| Dicyclohexylcarbodiimide (DCC) | Activated phosphate ester | Moffatt-Khorana synthesis | Classic method for coupling monophosphates with phosphate or pyrophosphate. nih.govmdpi.com |
| 1,1'-Carbonyldiimidazole (CDI) | Nucleoside 5'-phosphorimidazolide | Imidazole-based activation | Creates a highly reactive intermediate for coupling with pyrophosphate. nih.gov |
| Trifluoroacetic anhydride / N-methylimidazole | N-methyl phosphorylimidazolide | Imidazole-based activation | Rapid and effective coupling with diphosphonates. acs.org |
Targeted Synthesis of Specific Triphosphate Structures
The general synthetic methodologies are frequently adapted to create specific triphosphate analogs with modified sugar, base, or phosphate moieties for various applications in molecular biology and drug development. mdpi.combaseclick.eu
Examples of targeted synthesis include:
α-Phosphate Modifications : To create analogs like dNTPαS (thiotriphosphates), a key method involves the sulfurization of a cyclic phosphite intermediate, followed by hydrolysis. nih.gov These analogs, where a non-bridging oxygen on the α-phosphate is replaced by sulfur, are valuable tools for studying enzyme mechanisms. nih.gov
β,γ-Methylene Analogs : Analogs where the bridging oxygen between the β and γ phosphates is replaced by a methylene (B1212753) group (CH₂) are synthesized to be resistant to hydrolysis. An effective method involves activating an NMP with N-methylimidazole and trifluoroacetic anhydride, followed by coupling with a methylenediphosphonate. acs.org
Prodrugs (ProTriP) : To improve cellular uptake, triphosphate prodrugs are synthesized where the terminal γ-phosphate is masked, for instance, with an aryloxy group and an amino acid ester. Microwave-assisted synthesis has been developed as an efficient method for creating these complex structures. acs.org
Labeled Triphosphates : For use in quantitative studies or as molecular probes, isotopically labeled triphosphates, such as deuterium-labeled ATP analogs, are synthesized. beilstein-journals.org The synthesis often involves preparing the modified sidechain separately before coupling it to an activated adenosine (B11128) monophosphate or diphosphate. beilstein-journals.org
4'-Thio Analogs : The synthesis of NTPs with a sulfur atom in the sugar ring, such as 4'-thioUTP, has been achieved using the one-pot Ludwig-Eckstein method starting from a protected 4'-thiouridine nucleoside. oup.com
These targeted syntheses demonstrate the flexibility of core phosphorylation strategies in creating a diverse array of complex molecules tailored for specific scientific and therapeutic purposes.
Advanced Spectroscopic and Structural Characterization of Dihydrogen Triphosphates
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the functional groups and molecular vibrations within the dihydrogen triphosphate anion. These methods provide detailed information on the P-O bonds, P-O-P bridges, and protonation states.
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of the functional groups within the triphosphate chain. The spectra of triphosphates are complex, with distinct bands corresponding to the stretching and bending vibrations of the terminal PO₃ groups, the central PO₂ group, and the P-O-P linkages. In dihydrogen triphosphates, the presence of P-OH groups introduces additional vibrational modes.
The analysis of triphosphate salts, such as Zn₂NaP₃O₁₀·9H₂O, provides insight into the expected vibrations of the P₃O₁₀ backbone. jmaterenvironsci.com The non-coincidence of many infrared and Raman bands in centrosymmetric structures like this confirms the presence of a center of symmetry. jmaterenvironsci.com The key vibrational modes for triphosphate anions can be assigned to asymmetric and symmetric stretching of terminal and bridging groups. For the pentasodium triphosphate salt, characteristic absorption bands have been well-documented. nist.govspectrabase.com
Table 1: Characteristic FT-IR Absorption Bands for Triphosphate Moieties This table is a composite based on typical values for triphosphate salts. Exact frequencies can vary based on the cation, hydration state, and crystal structure.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| ν(OH) | 3400 - 2800 | Stretching of P-OH groups and water of hydration |
| δ(HOH) | 1650 - 1600 | Bending vibration of water of hydration |
| ν_as(PO₂) | ~1220 | Asymmetric stretching of the central PO₂ group |
| ν_as(PO₃) | ~1150 | Asymmetric stretching of terminal PO₃ groups |
| ν_s(PO₃) | ~1100 | Symmetric stretching of terminal PO₃ groups |
| ν_s(PO₂) | ~1020 | Symmetric stretching of the central PO₂ group |
| ν_as(P-O-P) | ~900 | Asymmetric stretching of the P-O-P bridge |
| ν_s(P-O-P) | ~750 - 700 | Symmetric stretching of the P-O-P bridge |
| δ(PO₃) and δ(PO₂) | 600 - 500 | Bending (deformation) modes of phosphate (B84403) groups |
Source: Based on data for triphosphate salts. jmaterenvironsci.comnist.gov
Raman spectroscopy complements FT-IR by providing information on the symmetric vibrations and non-polar bonds, which are often weak or absent in IR spectra. For triphosphates, Raman spectra are particularly useful for characterizing the symmetric stretching modes of the P-O-P bridges and the phosphate framework. uni.edursc.org
In aqueous solutions, pyrophosphate ions show a strong Raman peak for the symmetric P-O-P stretch, and this principle extends to the longer triphosphate chain. rsc.org Studies on materials like Zn₂NaP₃O₁₀·9H₂O show that the normal modes of vibration can be analyzed based on the crystal's factor group, with Ag species being Raman active and Au species being infrared active in centrosymmetric crystals. jmaterenvironsci.com This distinction helps in making definitive vibrational assignments. jmaterenvironsci.com
Table 2: Characteristic Raman Shifts for Triphosphate Moieties This table presents typical Raman shifts observed for triphosphate anions. The specific values are sensitive to the molecular environment.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description |
| ν_s(PO₂) | ~1100 | Symmetric stretching of the central PO₂ group |
| ν_s(PO₃) | ~1080 | Symmetric stretching of terminal PO₃ groups |
| ν_as(P-O-P) | ~900 | Asymmetric stretching of the P-O-P bridge |
| ν_s(P-O-P) | ~750 - 650 | Symmetric stretching of the P-O-P bridge |
| Bending/Deformation Modes | 600 - 300 | Bending modes of the entire P₃O₁₀ chain |
Source: Based on data for triphosphate salts. jmaterenvironsci.comuni.edursc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of phosphorus-containing compounds in solution and the solid state. For dihydrogen triphosphates, both ³¹P and ¹H NMR provide unique insights into the phosphate linkages and proton environments.
Phosphorus-31 (³¹P) NMR spectroscopy is highly effective for distinguishing between different phosphorus environments in a polyphosphate chain. huji.ac.il Due to its 100% natural abundance and spin of ½, ³¹P NMR provides sharp signals over a wide chemical shift range, allowing for clear identification of terminal and middle phosphorus atoms. huji.ac.iltandfonline.com
In a linear triphosphate chain, one expects to see two main signals: one for the two equivalent terminal phosphorus atoms and another for the central phosphorus atom, typically with a 2:1 intensity ratio. tandfonline.comresearchgate.net The central phosphorus atom is generally shifted upfield (to more negative ppm values) compared to the terminal ones. For this compound salts such as FeH₂P₃O₁₀ and K₃H₂P₃O₁₀·H₂O, the presence of discrete H₂P₃O₁₀³⁻ groups has been confirmed using this technique. researchgate.net
Table 3: Representative ³¹P NMR Chemical Shifts for Triphosphates Chemical shifts are referenced to 85% H₃PO₄ at 0.00 ppm.
| Compound/Anion | Phosphorus Environment | Chemical Shift (δ, ppm) |
| Tripolyphosphate (TPP) | Terminal P | ~ -5.0 to -7.0 |
| Middle P | ~ -20.0 to -22.0 | |
| Adenosine (B11128) 5'-triphosphate (ATP) | Pγ (terminal) | ~ -5.0 |
| Pα | ~ -10.2 | |
| Pβ (middle) | ~ -20.5 |
Source: Data compiled from studies on tripolyphosphates and related compounds. tandfonline.comresearchgate.nettrilinkbiotech.com
Proton (¹H) NMR spectroscopy is used to characterize the hydrogen environments in a molecule. In this compound (H₂P₃O₁₀³⁻), the protons are present as P-OH groups. The chemical shift of these acidic protons is highly sensitive to factors such as concentration, temperature, and solvent, often resulting in a single, broad resonance. sciepub.com
Specific ¹H NMR spectra for the isolated this compound anion are not commonly reported in the literature. Studies involving salts with organic cations often focus on the signals from the cation's protons. For the parent phosphoric acid, the proton signal is a single peak whose position varies with water concentration, reflecting the dynamic exchange between acid molecules and water. sciepub.com A similar behavior would be expected for the P-OH protons in this compound, making it challenging to assign a specific, fixed chemical shift.
Phosphorus-31 NMR for Phosphate Linkage Identification
Diffraction-Based Structural Elucidation
X-ray diffraction (XRD) on single crystals or powders is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique provides data on bond lengths, bond angles, and crystal packing.
The crystal structures of two this compound salts, FeH₂P₃O₁₀ and K₃H₂P₃O₁₀·H₂O, have been successfully determined from three-dimensional X-ray diffraction data. researchgate.net These studies revealed that the structures contain discrete H₂P₃O₁₀³⁻ anions, which are held together by interactions with the metal cations and through hydrogen bonding. researchgate.net The determination of such structures is a significant achievement, as many polyphosphates are difficult to crystallize. Powder X-ray diffraction is also a powerful tool, especially when suitable single crystals cannot be obtained. cambridge.orgcambridge.org
Table 4: Crystallographic Data for this compound Salts
| Parameter | FeH₂P₃O₁₀ | K₃H₂P₃O₁₀·H₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 7.381(2) | 7.588(2) |
| b (Å) | 8.808(4) | 11.163(4) |
| c (Å) | 12.399(3) | 26.697(8) |
| α (°) | 90 | 90 |
| β (°) | 112.68(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 744.1 | 2266.3 |
| Z (formula units) | 4 | 8 |
Source: The Crystal Structures of Iron(III) and Potassium this compound. researchgate.net
Powder X-ray Diffraction (XRD) for Crystalline Phase and Lattice Parameters
Advanced Analytical Techniques
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for evaluating the thermal stability and decomposition pathways of dihydrogen triphosphates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events like phase transitions and decomposition. scientific.net
Studies on aluminum this compound (ADTP) have used thermal analysis to show that gamma irradiation can affect its high-temperature phase transitions. shd-pub.org.rs For hydrated triphosphate salts, TGA/DTA clearly delineates the dehydration and subsequent decomposition processes. For example, MgNa₃P₃O₁₀·12H₂O first undergoes dehydration, leading to an amorphous compound, which then crystallizes around 600 °C into the anhydrous triphosphate, MgNa₃P₃O₁₀. matec-conferences.orgmatec-conferences.org The anhydrous form is stable until its melting point at 612 °C. matec-conferences.orgmatec-conferences.org The thermal decomposition of sodium phosphates to form sodium tripolyphosphate involves several steps, including the removal of moisture and chemically bound water at temperatures between 80°C and 140°C, followed by the transformation of orthophosphates into pyrophosphates at 190–230°C. bibliotekanauki.pl The formation of sodium tripolyphosphate Form II occurs near 280°C. bibliotekanauki.pl
Table 3: Thermal Analysis Findings for Triphosphate Compounds
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| Aluminum this compound (ADTP) | Thermal Analysis | Gamma irradiation affected the crystal transition from Type-B to Type-A Al(PO₃)₃ at high temperatures. | shd-pub.org.rs |
| MgNa₃P₃O₁₀·12H₂O | TGA/DTA | Dehydration leads to an amorphous phase, followed by crystallization to anhydrous MgNa₃P₃O₁₀ at 600°C. The anhydrous form melts at 612°C. | matec-conferences.orgmatec-conferences.org |
| Sodium Phosphates (for STPP synthesis) | TGA/DTA | Moisture removal (80°C), chemical water loss (110-140°C), pyrophosphate formation (190-230°C), and tripolyphosphate formation (~280°C). | bibliotekanauki.pl |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
In the context of phosphates, electrospray ionization (ESI) is a common technique. Research has shown that the dihydrogen phosphate anion (H₂PO₄⁻) can be used as a dopant in ESI-MS to significantly enhance the detection of other molecules, such as sugars. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) on non-covalent complexes involving the dihydrogen phosphate anion provides insights into their gas-phase reactions and fragmentation pathways. acs.org For example, collision-activated dissociation (CAD) experiments on products from the reaction of trimethyl borate (B1201080) with dihydrogen phosphate typically lead to the loss of a methanol (B129727) molecule. acs.org
While experimental mass spectra for pure this compound are not widely published, predicted LC-MS/MS spectra for related compounds like sodium triphosphate (Na₅P₃O₁₀) are available in databases. foodb.ca These predictions suggest that fragmentation would involve the cleavage of the polyphosphate chain. Analysis of impurities in materials like potassium dihydrogen phosphate can also be performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is highly sensitive for elemental analysis. wjygy.com.cn
Chromatographic techniques are indispensable for separating components in a mixture and are widely used for the purity assessment of triphosphate compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
Ion chromatography (IC) with suppressed conductivity detection is a standard method for the analysis of polyphosphates like triphosphate. thermofisher.commetrohm.com This technique separates anions based on their interaction with an ion-exchange stationary phase. A gradient elution using an electrolyte like potassium hydroxide (B78521) is often employed to separate a series of polyphosphates, from monophosphate to longer chains, in a single run. thermofisher.com This method is applied to determine the polyphosphate content in various samples, including commercial sodium hexametaphosphate powder. thermofisher.com
Reversed-phase HPLC is also used, often with an ion-pairing agent in the mobile phase to retain the highly polar phosphate anions on a nonpolar stationary phase. longdom.orglongdom.org For instance, the separation of mono-, di-, and triphosphate nucleotides can be achieved on a C18 column using a mobile phase containing potassium dihydrogen phosphate and an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulphate. longdom.org Such methods are crucial for quality control, allowing for the quantification of the main compound and the detection of related impurities, such as pyrophosphates or orthophosphates, in a triphosphate sample. thermofisher.comacs.org
Theoretical and Computational Chemistry of Dihydrogen Triphosphate Systems
Quantum Chemical Methodologies
Quantum chemical calculations offer profound insights into the electronic structure, geometry, and energetics of molecular systems. For dihydrogen triphosphate and its related species, these methodologies are crucial for understanding its stability and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of phosphate (B84403) compounds due to its favorable balance of accuracy and computational cost. google.com Various functionals, such as B3LYP and BLYP, are employed to model these systems. researchgate.netnepjol.infoacs.orginpressco.com Geometry optimizations using DFT provide detailed information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity. google.comfaccts.decrystalsolutions.eu For instance, studies on related phosphate systems, like dihydrogen phosphate complexes, have successfully used the B3LYP/6-31G(d,p) level of theory to determine their optimized geometries. researchgate.netdergipark.org.trresearchgate.net In these complexes, the geometry of the dihydrogen phosphate anion is observed to distort from its free form upon forming intermolecular hydrogen bonds. researchgate.net
Table 1: Representative DFT-Calculated Geometric Parameters for a Phosphate Moiety (from a study on Guanosine-5'-Diphosphate).
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | P6-O5 | 1.647 |
| Bond Length (Å) | O35-H36 | 0.962 |
| Bond Angle (°) | O3-P1-O12 | 99.815 |
| Bond Angle (°) | C21-C22-O31 | 131.379 |
Data sourced from a study on Guanosine-5'-Diphosphate using DFT at the B3LYP/6-311++G(d,p) level. nepjol.info
Ab initio methods, which are based on first principles without empirical parameters, provide high accuracy for energetic calculations. Møller–Plesset perturbation theory, particularly at the second order (MP2), is frequently used to investigate the energetics of phosphate systems, including hydration enthalpies and vibrational frequencies. rsc.orgresearchgate.net These methods are essential for constructing potential energy surfaces and determining the activation barriers for chemical reactions. researchgate.net
The hydrolysis of phosphate anhydrides is a critical reaction, and computational studies on ATP hydrolysis provide a model for understanding the breakdown of the triphosphate chain. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations using B3LYPD3/6-31G*/MM have been used to map the free energy profile of ATP hydrolysis. chemrxiv.org These studies reveal the activation free energy for the rate-limiting step, which involves the nucleophilic attack of a water molecule. chemrxiv.orgnih.gov The calculated activation free energy for ATP hydrolysis in the ZIKV-NS3 helicase was found to be 15.1 kcal·mol⁻¹, which is in good agreement with experimental data. chemrxiv.org Similar studies on the hydrolysis of triethyl phosphate have calculated activation energy barriers of around 20 kcal·mol⁻¹. cdmf.org.br Such calculations can elucidate reaction mechanisms by identifying transition states and intermediates. brehm-research.delongdom.org For instance, the hydrolysis of phosphate diesters is understood to proceed via an S_N2(P) mechanism, with calculations helping to characterize the geometry and energy of the transition state. acs.org
Table 2: Calculated Activation Free Energies for Phosphate Hydrolysis Reactions.
| System | Computational Method | Calculated Activation Free Energy (ΔG‡) |
|---|---|---|
| ATP in ZIKV-NS3 Helicase | B3LYPD3/6-31G*/MM | 15.1 kcal·mol⁻¹ |
| Triethyl Phosphate (FHR) | DFT | ~20 kcal·mol⁻¹ |
| Proton Transfer in HPO4 2- to form ADP2- | B3LYPD3/MM | 10.4 kcal·mol⁻¹ |
Data sourced from studies on ATP hydrolysis chemrxiv.org and triethyl phosphate hydrolysis. cdmf.org.br
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Molecular Simulations and Dynamics
While quantum chemical methods are excellent for studying static properties and reaction pathways of small systems, molecular simulations are necessary to understand the dynamic behavior of molecules over time, especially in a complex environment like a solution.
Molecular Dynamics (MD) simulations track the movement of atoms over time by integrating Newton's laws of motion, providing a detailed picture of molecular behavior. ictp.it For phosphate systems, MD simulations are crucial for understanding their structure and dynamics in aqueous solutions. nih.govresearchgate.net Ab initio MD (AIMD) methods, such as Car-Parrinello MD (CPMD) and Born-Oppenheimer MD (BOMD), calculate the forces between atoms "on the fly" using quantum mechanics, allowing for the study of bond breaking and formation as well as electronic polarization effects. acs.orgwikipedia.orgnih.gov
AIMD simulations of dihydrogen phosphate (H₂PO₄⁻) in water have provided deep insights into its hydration structure and the dynamics of the surrounding water molecules. acs.orgrsc.org These simulations show how the phosphate ion influences the local water structure and how hydrogen bonds are formed and broken over picosecond timescales. rsc.org Classical MD simulations, which use pre-defined force fields, have also been employed to study the association of dihydrogen phosphate anions in solution, revealing that their aggregation is highly dependent on concentration. chemrxiv.orgchemrxiv.org These studies highlight the importance of choosing appropriate water and ion force-field models to accurately represent the system's behavior. chemrxiv.org
Hydrogen bonds are central to the chemistry of phosphates in aqueous environments, governing their solvation, aggregation, and reactivity. researchgate.net Computational models are used to analyze the complex three-dimensional network of hydrogen bonds between phosphate ions and water molecules, and between the ions themselves. researchgate.netnih.gov
Studies on dihydrogen phosphate solutions have shown that the anions have a strong tendency to associate via direct hydrogen bonding. chemrxiv.orgchemrxiv.org The extent of this association is sensitive to both concentration and the specific force field used in the simulation. chemrxiv.org Graph theory has been applied to MD simulation trajectories to analyze the topology of these hydrogen bond networks, revealing that phosphoric acid systems form highly connected and clustered networks that are fundamentally different from that of pure water. nepjol.info Computational analysis, including Natural Bond Orbital (NBO) analysis, can rationalize the strength of these hydrogen bonds by examining orbital interactions, such as the charge transfer from an oxygen lone pair to an O-H antibonding orbital. researchgate.net This type of detailed analysis helps explain the stability of different hydrogen-bonded conformations and the cooperative effects in these networks. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Reaction Mechanism Prediction and Elucidation
A primary goal of computational chemistry is to predict and elucidate the detailed mechanisms of chemical reactions. For this compound, a key reaction is its hydrolysis, which involves the cleavage of a P-O-P bond. Theoretical models provide a framework for understanding how factors like the sequence of bond breaking/formation, the nature of the leaving group, and the mode of proton transfer determine the reaction pathway. longdom.org
Computational studies on the hydrolysis of ATP and other phosphate esters serve as excellent models. nih.govacs.org These studies have shown that hydrolysis can proceed through different mechanisms, such as a concerted pathway where bond breaking and formation occur simultaneously, or a stepwise pathway involving a pentacoordinate phosphorane intermediate. longdom.orgacs.org The specific mechanism is influenced by the protonation state of the phosphate and the nature of the attacking nucleophile. longdom.org For example, in enzyme-catalyzed ATP hydrolysis, a nearby amino acid residue often acts as a base to activate a water molecule for nucleophilic attack. chemrxiv.orgnih.gov Theoretical calculations can map out the energy landscape of these different pathways, identifying the transition states and determining the activation barriers, thereby predicting the most likely reaction mechanism. longdom.orgresearchgate.net
Research Applications and Interdisciplinary Relevance of Dihydrogen Triphosphate Chemistry
Catalysis in Organic Transformations
The acidic nature of protonated phosphate (B84403) groups has led to the exploration of dihydrogen triphosphate salts as solid acid catalysts in various organic reactions. These materials offer potential advantages over traditional liquid acid catalysts, including easier separation, reusability, and reduced environmental impact.
Research into this compound catalysts has often centered on thermally stable, insoluble metal salts. A notable example is the development of catalysts based on Aluminium this compound (Aluminium Tripolyphosphate, ATP). One such catalyst is synthesized by supporting ATP on modified activated carbon (AC). Current time information in Bangalore, IN.
The preparation involves:
Treating activated carbon with a modifying agent.
Loading the Aluminium this compound onto the surface of the modified activated carbon.
This method aims to create a solid acid catalyst with high surface area and accessible catalytic sites. Current time information in Bangalore, IN. Aluminium this compound has also been identified for use as a solid acid catalyst or as a hardener for alkali silicate (B1173343) in various industrial applications. researchgate.net While other phosphate salts like Potassium Dihydrogen Phosphate (KH₂PO₄) and Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄) have been used as inexpensive and environmentally benign catalysts for multicomponent reactions, the research on triphosphate-based systems is more specific. wisdomlib.orgnih.govrsc.orgdntb.gov.ua
The catalytic activity of Aluminium this compound is attributed to its nature as a solid acid, possessing Lewis acidic sites. Current time information in Bangalore, IN. Mechanistic studies have been performed to understand its role in specific organic transformations, such as the esterification of citric acid with n-butanol to produce tributyl citrate (B86180) (TBC), an environmentally friendly plasticizer. Current time information in Bangalore, IN.nih.gov
A summary of the optimized conditions and results for the synthesis of tributyl citrate using an ATP/AC catalyst is presented below. Current time information in Bangalore, IN.
| Parameter | Value |
| Acid to Alcohol Ratio | 1:4.2 |
| Catalyst Dosage | 8% (w/w) |
| Reaction Time | 5 hours |
| Reaction Temperature | 150 °C |
| Product Yield | 97% |
| Apparent Activation Energy (Ea) | 61.4 kJ/mol |
Design and Synthesis of this compound-Based Catalysts
Development of Advanced Materials
The ability of phosphate groups to form stable, extended networks makes this compound compounds valuable precursors and components in the development of advanced materials, including hybrids, nanostructures, and functional ionic liquids.
This compound compounds have been successfully incorporated into advanced material architectures. A key application is the creation of nano/micro-structured binders for high-temperature materials. For instance, an aluminum dihydrogen phosphate nano/micro-binder has been developed, which consists of an aluminum dihydrogen phosphate colloid mixed with aluminum dihydrogen phosphate nano/micro-particles (100 nm to 1 µm in size). google.com This composite material is used in high-temperature resistant coatings and refractory materials, where it provides excellent cohesion. google.com
While direct research on nanostructured dihydrogen triphosphates is specific, related work on simpler phosphate systems highlights the broader potential. For example, Potassium Dihydrogen Phosphate (KDP) nanocrystals have been synthesized within block copolymer micelles, which act as nanoreactors. rit.edu Similarly, organic-inorganic hybrid materials based on the dihydrogen phosphate anion have been synthesized and studied for their nonlinear optical (NLO) properties and potential in various technological fields. dntb.gov.ualp.edu.ualpnu.uaresearchgate.net Nanoparticles of 4-dimethyl-aminopyridinium dihydrogen phosphate have been identified as potential candidates for optical limiting applications. worldscientific.com
The supramolecular chemistry of phosphate anions is rich and varied, driven by their strong hydrogen bonding capabilities. The simpler dihydrogen phosphate anion ([H₂PO₄]⁻) is particularly well-studied in this regard. It is known to act as a versatile building block, forming one-, two-, or three-dimensional hydrogen-bonded networks. researchgate.netnih.gov These networks can function as a host lattice, trapping various organic cations within their structure, demonstrating classic host-guest chemistry. nih.govresearchgate.net
Furthermore, the dihydrogen phosphate anion itself can act as a guest, being selectively bound by synthetic host molecules (receptors). nih.govacs.org These receptors are often designed with multiple hydrogen bond donor sites, such as urea (B33335) or imidazolium (B1220033) groups, to complement the acceptor sites on the phosphate anion. nih.govnih.gov While this extensive research provides a framework for understanding phosphate interactions, specific studies detailing the supramolecular or host-guest chemistry of the larger this compound anion are not as prevalent in the literature.
Ionic liquids (ILs) are salts with low melting points that are explored as green solvents and functional materials. While no direct synthesis of an ionic liquid containing the this compound anion is reported in the searched literature, numerous studies describe the synthesis and application of ILs based on the dihydrogen phosphate ([H₂PO₄]⁻) anion. These compounds serve as a valuable reference for the potential properties of triphosphate-based ILs.
These ILs are typically synthesized by combining an organic cation (e.g., imidazolium, ammonium) with the dihydrogen phosphate anion. wisdomlib.orgnih.govbohrium.comresearchgate.net They have been investigated for a range of applications:
Catalysis: Triethyl ammonium dihydrogen phosphate has been used as a recyclable catalyst for the synthesis of dihydropyrimidinones. wisdomlib.org
Biomolecule Stabilization: Choline dihydrogen phosphate has been shown to enhance the thermal stability of proteins like lysozyme, making it a promising medium for biocatalysis and protein preservation. nih.govrsc.org
Electrolytes: The high ionic conductivity and thermal stability of phosphate-based ILs make them candidates for use in electrochemical devices. wiley.com
Gas Hydrate (B1144303) Inhibition: Imidazolium-based dihydrogen phosphate ILs have been shown to act as dual-function inhibitors for methane (B114726) hydrates, which is relevant for the energy industry. researchgate.net
A selection of dihydrogen phosphate-based ionic liquids and their reported applications is provided in the table below.
| Ionic Liquid | Cation | Anion | Reported Application(s) |
| Triethyl ammonium dihydrogen phosphate | Triethylammonium | Dihydrogen Phosphate | Catalyst in organic synthesis wisdomlib.org |
| Choline dihydrogen phosphate | Choline | Dihydrogen Phosphate | Protein stabilization nih.govrsc.org |
| 1-Ethyl-3-methylimidazolium dihydrogen phosphate | 1-Ethyl-3-methylimidazolium | Dihydrogen Phosphate | Methane hydrate inhibition researchgate.net |
| 1-Butyl-3-methylimidazolium dihydrogen phosphate | 1-Butyl-3-methylimidazolium | Dihydrogen Phosphate | Methane hydrate inhibition researchgate.net |
Role in Supramolecular Assembly and Host-Guest Chemistry
Biochemical and Biophysical Research Implications
The study of protonated polyphosphates, including the conceptual framework of this compound, offers profound insights into biochemical and biophysical phenomena. These molecules serve as valuable tools for elucidating complex biological mechanisms at the molecular level.
Linear polymers of inorganic phosphate, known as polyphosphates (polyP), are ubiquitous in living organisms, from bacteria to mammals. sciresjournals.comnih.gov These polymers, consisting of phosphate residues linked by high-energy phosphoanhydride bonds, are structurally simple yet functionally diverse. nih.gov The acidic nature of these chains means that at physiological pH, they exist as highly anionic polymers. nih.gov The study of simpler, well-defined protonated polyphosphates provides crucial models for understanding the structure and function of their more complex biological counterparts, such as Adenosine (B11128) Triphosphate (ATP).
A notable example is the use of (dihydrogen tripolyphosphato)tetraamminecobalt(III) monohydrate, Co(NH₃)₄H₂P₃O₁₀·H₂O, as a structural model for metal-nucleoside polyphosphate complexes. acs.org X-ray crystallography of such model compounds helps to elucidate the coordination chemistry and conformation of the polyphosphate chain when bound to a metal ion, mimicking the environment within an enzyme's active site. acs.org
Inorganic polyphosphates themselves are considered ancient biopolymers, potentially predating ATP as a source of chemical energy in early life forms. frontiersin.orgacs.org Their linear structure can range from a few to thousands of phosphate units. nih.gov The shorter chains can be considered analogs of the triphosphate moiety in ATP. The table below summarizes key structural features of biological polyphosphates and their models.
| Feature | Biological Polyphosphate (e.g., in ATP) | Model System (e.g., Co(NH₃)₄H₂P₃O₁₀) |
| Backbone | Chain of phosphate groups | Chain of phosphate groups |
| Charge | Highly negative at physiological pH | Can be neutral or charged depending on counter-ions |
| Associated Species | Magnesium ions, proteins | Various metal ions for structural studies |
| Function | Energy currency, signaling | Mimicking biological structures for analysis |
| This table provides a comparative overview of the structural characteristics of biological polyphosphates and their synthetic model systems. |
The investigation of biochemical reaction pathways often relies on the use of substrate analogs to probe enzymatic mechanisms. wiley.comnih.gov Polyphosphate analogs, including those that can be conceptualized as derivatives of this compound, are invaluable tools in this regard. wiley.com By modifying the phosphate chain, researchers can study aspects of enzyme-substrate binding, transition state stabilization, and the stereochemical course of phosphoryl transfer reactions. nih.gov
Phosphorothioate analogues of nucleotides, where a non-bridging oxygen atom in a phosphate group is replaced by a sulfur atom, have been extensively used. wiley.com These analogues are often more resistant to hydrolysis by some enzymes, allowing for the trapping and characterization of enzyme-substrate complexes. wiley.com The chirality introduced at the phosphorus center in these analogues also provides a powerful method for investigating the stereochemistry of enzymatic reactions. wiley.commdpi.com
Phosphate analogues have been instrumental in dissecting the mechanisms of carboxyvinyl transferases like MurA and AroA. acs.org Studies using various phosphate analogues revealed that the geometry and the presence of a proton are critical for their ability to promote the enzymatic reaction. acs.org The table below presents a selection of phosphate analogues and their applications in studying biochemical pathways.
| Phosphate Analogue | Modification | Application in Biochemical Pathway Investigation |
| Phosphorothioates | Oxygen replaced by sulfur | Probing stereochemistry, nuclease resistance wiley.commdpi.com |
| Arsenate | Phosphorus replaced by arsenic | Mimicking the transition state of phosphoryl transfer acs.org |
| Vanadate | Phosphorus replaced by vanadium | Studying phosphate-metabolizing enzymes acs.org |
| Fluorophosphate | Oxygen replaced by fluorine | Investigating the role of charge in enzyme-substrate interactions acs.org |
| This interactive table details various phosphate analogues and their specific uses in the study of biochemical reactions. |
Polyphosphates play a crucial role in cellular bioenergetics and metabolism. sciresjournals.comresearchgate.net They serve as energy reservoirs, and their hydrolysis can be coupled to the synthesis of ATP from ADP. acs.orgnih.gov The enzymes involved in polyphosphate metabolism, such as polyphosphate kinase (PPK), are targets for the development of new antimicrobial agents. embopress.org Understanding the reaction pathways of these enzymes is therefore of significant medical interest.
The selective recognition and binding of anions, particularly phosphates and polyphosphates, is a fundamental process in biology. nih.gov Over half of all proteins are thought to interact with phosphorylated molecules. nih.gov The principles governing these interactions are a major focus of supramolecular chemistry, which aims to design synthetic receptors that can selectively bind specific anions. nih.govrsc.org
The dihydrogen phosphate anion (H₂PO₄⁻) is a common target for synthetic receptors due to its biological importance and its presence at physiological pH. tandfonline.comnih.govrsc.orgatlasofscience.orgnih.gov Designing receptors that can selectively bind H₂PO₄⁻ in aqueous environments is challenging due to the high hydration energy of the anion. nih.govumn.edu
Successful synthetic receptors for dihydrogen phosphate often employ a combination of hydrogen bonding and electrostatic interactions. nih.govatlasofscience.org For instance, receptors based on thiourea, nih.gov benzimidazolium, nih.gov and triptycene (B166850) scaffolds rsc.org have shown high selectivity for dihydrogen phosphate. The development of fluorescent chemosensors allows for the ratiometric detection of dihydrogen phosphate and other biological phosphates like ATP. nih.gov
The binding of larger polyphosphate anions, such as those in ADP and ATP, requires more complex receptor architectures. nih.govacs.orgrsc.org Lanthanide complexes have emerged as effective receptors for these larger anions, with binding often signaled by changes in the luminescence of the lanthanide ion. umn.edunih.govacs.orgrsc.orgacs.org These systems provide valuable models for understanding how proteins recognize and differentiate between various nucleoside phosphates. rsc.org The table below lists different classes of synthetic receptors and their targeted phosphate species.
| Receptor Class | Key Interaction Features | Targeted Phosphate Species |
| Polyammonium Macrocycles | Electrostatic interactions | Phosphate, Polyphosphates nih.gov |
| Urea/Thiourea-based Receptors | Hydrogen bonding | Dihydrogen phosphate nih.gov |
| Imidazolium/Benzimidazolium-based Receptors | Hydrogen bonding, charge-charge interactions | Dihydrogen phosphate, Iodide nih.gov |
| Lanthanide Complexes | Metal-ligand coordination, hydrogen bonding | AMP, ADP, ATP nih.govacs.orgrsc.org |
| Pillar nih.govarenes | Hydrogen bonding | Dihydrogen phosphate atlasofscience.org |
| This interactive table classifies synthetic receptors based on their chemical structure and their target phosphate anions. |
The study of these synthetic systems not only advances the field of supramolecular chemistry but also provides deeper insights into the fundamental principles of molecular recognition in biological systems.
Q & A
Q. What are the optimized synthesis protocols for dihydrogen triphosphate, and how do reaction conditions influence purity and yield?
this compound can be synthesized via neutralization reactions involving phosphoric acid and metal hydroxides. For example, aluminum this compound is prepared by reacting phosphoric acid with aluminum hydroxide in a controlled stoichiometric ratio, followed by crystallization. Key parameters include:
- pH control : Maintain pH between 4–6 to avoid side reactions (e.g., formation of polyphosphates) .
- Temperature : Heating at 80–100°C enhances reaction kinetics but requires careful monitoring to prevent decomposition .
- Purification : Use column chromatography (silica gel, THF eluent) to isolate pure compounds, as described in phosphazene synthesis protocols .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples or environmental samples)?
- Fluorometric assays : Adapt DHAP (dihydroxyacetone phosphate) fluorometric kits by modifying enzyme-coupled reactions to target triphosphate groups. This requires validation against known standards .
- Ion chromatography : Effective for separating this compound from other phosphates. Pre-treatment steps (e.g., sample digestion with 1 M H₂SO₄) are critical for polyphosphate-containing matrices .
- UV-Vis spectroscopy : Utilize molybdate-based colorimetric assays, but account for interference from orthophosphates using masking agents like citrate .
Q. How can researchers distinguish this compound from structurally similar phosphates (e.g., tripolyphosphate or trimetaphosphate)?
- ³¹P NMR spectroscopy : this compound exhibits distinct chemical shifts (~-10 ppm for terminal phosphate groups) compared to cyclic phosphates (~-20 ppm) .
- X-ray diffraction (XRD) : Compare crystallographic data (e.g., monoclinic crystal system, unit cell parameters) to reference libraries .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role as a corrosion inhibitor in coating applications?
this compound forms stable chelates with metal ions (e.g., Fe³⁺, Al³⁺), creating a passivation layer that inhibits oxidation. Advanced studies should:
- Use surface-sensitive techniques : Employ XPS (X-ray photoelectron spectroscopy) to analyze the elemental composition and oxidation states of the passivation layer .
- Simulate environmental conditions : Test coating stability under varying pH (3–9) and salinity levels to assess ligand displacement risks .
Q. How does the crystallographic orientation of this compound influence its catalytic activity in organic syntheses?
Single-crystal XRD studies reveal that aluminum this compound adopts a layered structure with accessible acidic sites. For catalytic applications (e.g., acetalization reactions):
Q. What are the challenges in stabilizing this compound in aqueous solutions, and how can decomposition pathways be mitigated?
this compound hydrolyzes in water to form orthophosphates. Strategies to improve stability include:
- pH buffering : Stabilize solutions at pH 5–6 using acetate buffers to slow hydrolysis .
- Encapsulation : Embed the compound in silica matrices or metal-organic frameworks (MOFs) to limit water contact .
Methodological Considerations for Contradictory Data
- Synthesis yield discrepancies : Variations in reported yields (e.g., 60–85%) often stem from differences in precursor purity or drying methods. Standardize reagents using ICP-OES for trace metal analysis .
- Conflicting catalytic results : Catalyst performance may vary due to surface area differences. Characterize materials using BET analysis to correlate activity with porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
